4-iodo-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole
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Overview
Description
4-iodo-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by the presence of an iodine atom, a propyl group, and a trifluoroethoxy methyl group attached to the pyrazole ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the propyl group: The pyrazole intermediate is then alkylated using propyl halide in the presence of a base such as potassium carbonate.
Iodination: The iodination of the pyrazole ring is carried out using iodine and an oxidizing agent like hydrogen peroxide or sodium hypochlorite.
Attachment of the trifluoroethoxy methyl group: This step involves the reaction of the iodinated pyrazole with 2,2,2-trifluoroethanol in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-iodo-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or thiols can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products like azides, nitriles, or thioethers can be formed.
Oxidation Products: Oxidized derivatives with additional functional groups.
Coupling Products: Aryl or vinyl-substituted pyrazoles.
Scientific Research Applications
4-iodo-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-iodo-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-iodo-1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole
- 4-iodo-1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole
- 4-iodo-1-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole
Uniqueness
The uniqueness of 4-iodo-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole lies in its specific combination of substituents, which imparts distinct chemical reactivity and biological activity. The presence of the trifluoroethoxy group enhances its stability and lipophilicity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
4-iodo-1-propyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3IN2O/c1-2-3-15-4-7(13)8(14-15)5-16-6-9(10,11)12/h4H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYBSGSEMNXBMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)COCC(F)(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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